methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate
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Description
Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H15N5O6S and its molecular weight is 417.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.07430439 g/mol and the complexity rating of the compound is 680. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and a sulfanyl moiety are particularly notable as they may enhance the compound's interaction with biological targets.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Compounds related to this compound have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus . For instance, derivatives of pyrimidine have been reported to possess substantial antibacterial properties due to their ability to inhibit bacterial growth.
- Antiviral Activity : Similar pyrimidine derivatives have also been explored for antiviral applications. Studies suggest that modifications in the structure can lead to enhanced efficacy against viral pathogens .
- Antitumor Potential : The compound's structural features may suggest potential antitumor activity. Pyrimidine derivatives have been documented in literature as promising candidates for cancer treatment due to their ability to interfere with nucleic acid synthesis in rapidly dividing cells .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors.
- Formation of Pyrimidine Core : Initial steps often involve the formation of the pyrimidine ring through condensation reactions involving thiouracil derivatives.
- Substitution Reactions : The introduction of the nitrophenyl group and sulfanyl moiety can be achieved through electrophilic aromatic substitution or nucleophilic attack on activated aromatic systems.
- Final Esterification : The final step usually involves esterification to form the methyl ester derivative.
Case Studies and Research Findings
Several studies have reported on the biological effects of related compounds:
- A study evaluating various 2-thiopyrimidine derivatives found significant antibacterial activity against resistant strains . This suggests that similar structural motifs in this compound could yield comparable results.
- Another investigation into the antiviral properties of pyrimidines revealed that specific substitutions could enhance activity against viral replication mechanisms . This indicates a potential pathway for further exploration of this compound.
Summary Table of Biological Activities
Biological Activity | Related Compounds | Observed Effects |
---|---|---|
Antibacterial | 2-thiopyrimidines | Significant inhibition against E. coli and S. aureus |
Antiviral | Pyrimidine derivatives | Enhanced activity against viral pathogens |
Antitumor | Poly-substituted pyrimidines | Interference with nucleic acid synthesis |
Properties
IUPAC Name |
methyl 2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O6S/c1-20-14-12(16(24)21(2)17(20)25)15(29-8-11(23)28-3)19-13(18-14)9-4-6-10(7-5-9)22(26)27/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBAUBEMRQTRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)OC)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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